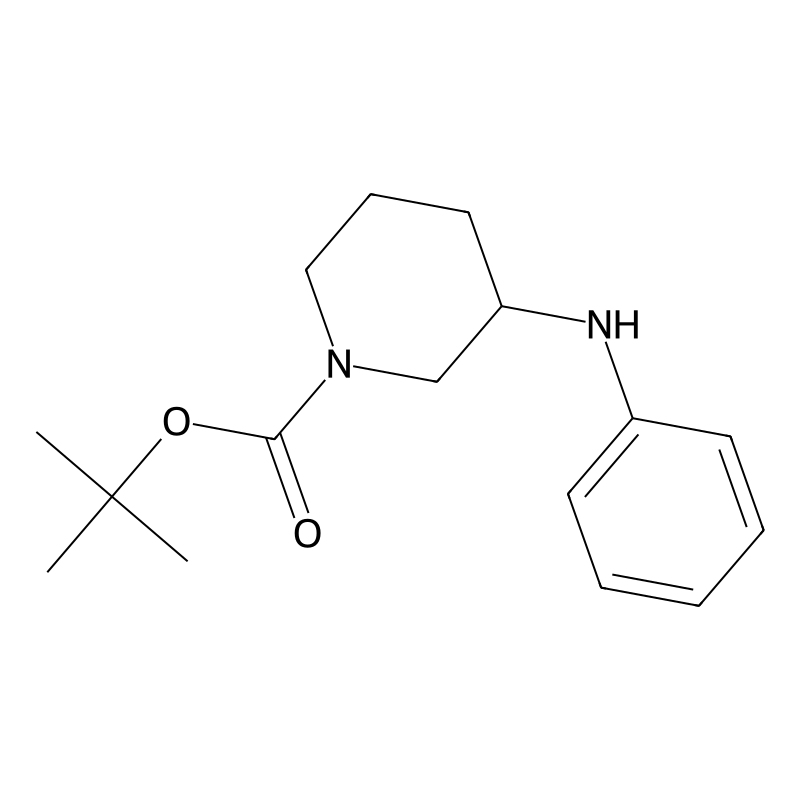N-(3-bromophenyl)adamantan-2-amine

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
N-(3-bromophenyl)adamantan-2-amine is a chemical compound that belongs to the family of adamantane derivatives, characterized by its unique structure combining a bromophenyl group with an adamantane core. The adamantane structure is a polycyclic compound known for its stability and rigidity, which contributes to the biological activity of its derivatives. This compound is especially notable for its potential pharmacological applications, including its role as a central nervous system stimulant and anxiolytic agent.
The chemical behavior of N-(3-bromophenyl)adamantan-2-amine can be understood through various reactions typical of amines and aromatic compounds. It can undergo:
- Amination Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can react with electrophiles.
- Reduction Reactions: It can be reduced to yield secondary or tertiary amines, depending on the reaction conditions.
- Acylation: The amine group can be acylated to form amides, which are often more stable than the free amine.
The specific reaction pathways depend on the substituents on the aromatic ring and the reaction conditions employed.
N-(3-bromophenyl)adamantan-2-amine exhibits significant biological activities, primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential as:
- CNS Stimulant: Similar compounds in the adamantane family, like bromantane, have shown efficacy in enhancing cognitive function and physical performance.
- Anxiolytic Properties: The compound may exhibit anxiolytic effects by modulating neurotransmitter levels in the brain, particularly dopamine.
Research indicates that derivatives of adamantane can influence various enzymes related to metabolic processes, highlighting their potential therapeutic roles in treating neurodegenerative diseases and mood disorders.
Several synthesis methods have been reported for N-(3-bromophenyl)adamantan-2-amine:
- Reductive Amination: A common method involves the reaction of adamantanone with 3-bromoaniline in the presence of reducing agents such as formic acid, yielding high purity and yield (up to 97%) of the target compound .
- Palladium-Catalyzed Amination: Another method utilizes palladium catalysts to facilitate the amination of bromoanilines with adamantanamines under specific conditions, allowing for selective formation of the desired product .
- Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that combine various reactants in a single step, simplifying synthesis while maintaining high yields .
N-(3-bromophenyl)adamantan-2-amine has potential applications in several fields:
- Pharmaceuticals: Due to its CNS stimulant properties, it may be developed into medications targeting cognitive enhancement or anxiety disorders.
- Research Chemicals: It serves as a valuable tool in biochemical research for studying neurotransmitter systems and enzyme interactions.
- Material Science: The unique structural properties of adamantane derivatives may lead to applications in developing novel materials with specific mechanical or electronic properties.
Studies on N-(3-bromophenyl)adamantan-2-amine have revealed insights into its interactions with biological targets:
- Enzyme Inhibition: Research has shown that this compound can inhibit enzymes such as α-amylase and urease, suggesting potential applications in managing metabolic disorders .
- Neurotransmitter Modulation: Interaction studies indicate that it may enhance dopamine signaling through indirect mechanisms, differentiating it from other stimulants that act directly on dopamine transporters .
These interactions underscore its potential therapeutic benefits and warrant further investigation into its pharmacological profile.
N-(3-bromophenyl)adamantan-2-amine shares structural and functional similarities with several other compounds within the adamantane family. Notable comparisons include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Bromantane (N-(4-bromophenyl)-2-adamantanamine) | Contains a bromine substituent at para position | Known for CNS stimulant effects |
| Amantadine | Adamantane core with an amino group | Antiviral properties; used against influenza |
| Memantine | Adamantane derivative with neuroprotective effects | Used in Alzheimer’s disease treatment |
Uniqueness
N-(3-bromophenyl)adamantan-2-amine's uniqueness lies in its specific bromine substitution pattern on the phenyl ring, which may influence its biological activity differently compared to other derivatives. This structural variation can affect binding affinities and selectivity towards various biological targets.







